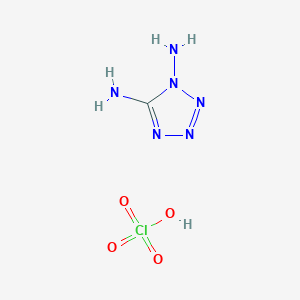

Perchloric acid;tetrazole-1,5-diamine

Description

Significance of Tetrazole-Based Energetic Materials in Contemporary Research

Tetrazole-based compounds are a prominent class of energetic materials characterized by their high nitrogen content, which contributes to a high heat of formation and the generation of a large volume of environmentally benign nitrogen gas upon decomposition. energetic-materials.org.cnresearchgate.net These properties make them attractive candidates for a wide range of applications, including as explosives, propellants, and gas generants. energetic-materials.org.cnsciengine.com The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, serves as an effective energetic backbone. researchgate.net Contemporary research focuses on the synthesis of novel tetrazole derivatives and their salts to achieve a delicate balance between high energy output and low sensitivity to external stimuli such as impact and friction. rsc.org The incorporation of various functional groups onto the tetrazole ring allows for the fine-tuning of properties like density, thermal stability, and detonation performance. researchgate.net

Current Research Trajectories and Future Directions for Perchloric acid;tetrazole-1,5-diamine (B1197941)

Current research on Perchloric acid;tetrazole-1,5-diamine and related compounds is focused on several key areas. A primary objective is the comprehensive characterization of its energetic properties, including the experimental determination of its detonation velocity and pressure, which are crucial for assessing its performance. researchgate.net Furthermore, studies on its thermal decomposition pathways are vital for understanding its stability and predicting its behavior under various conditions.

Future research is likely to explore the modification of the 1,5-diaminotetrazolium cation with different substituents to further enhance its energetic performance and reduce sensitivity. nih.gov The investigation of co-crystallization techniques to form new energetic materials with tailored properties is another promising avenue. Moreover, the development of "green" primary explosives based on tetrazole compounds is a significant trend, aiming to replace traditional lead-based initiators with more environmentally friendly alternatives. energetic-materials.org.cnrsc.org As computational methods become more powerful, theoretical studies will play an increasingly important role in predicting the properties of new 1,5-diaminotetrazolium salts and guiding their synthesis. nih.gov

Detailed Research Findings

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | CH₅N₆⁺·ClO₄⁻ | - |

| Molecular Weight | 199.55 g/mol | - |

| Appearance | White crystalline solid | researchgate.net |

| Melting Point | 113 °C | researchgate.net |

| Density | Data not available | - |

| Heat of Formation | Data not available | - |

Energetic Properties

This compound is recognized for its high energy content. Its combustion behavior has been a particular focus of research, demonstrating a remarkably high burning rate compared to other organic perchlorates. researchgate.net This characteristic suggests its potential utility in solid propellants where a rapid release of energy is required.

| Property | Value | Source |

| Detonation Velocity | Data not available | - |

| Detonation Pressure | Data not available | - |

| Impact Sensitivity | 7 J | acs.org |

| Friction Sensitivity | 60 N | acs.org |

| Burning Rate | Exhibits the maximum burning rate among known organic perchlorates. | researchgate.net |

Synthesis of 1,5-Diamino-1H-tetrazole Precursor (DAT)

The synthesis of the 1,5-Diamino-1H-tetrazole (DAT) precursor is a critical first step in the production of related energetic salts. Traditional synthetic routes have often involved hazardous materials, prompting research into safer alternatives.

Advanced Synthetic Routes to Mitigate Hazardous Byproduct Formation

Historically, the synthesis of DAT has involved methods that produce hazardous byproducts, such as lead azide (B81097). To address these safety concerns, new synthetic pathways have been developed. One such advanced route has been introduced that successfully avoids the formation of lead azide, significantly improving the safety profile of the manufacturing process acs.org. This modern approach represents a crucial step forward in the sustainable and responsible production of energetic materials derived from DAT.

Protonation Chemistry of 1,5-Diamino-1H-tetrazole

The basic nature of the DAT molecule allows for protonation, a key step in the formation of energetic salts like 1,5-diaminotetrazolium perchlorate (B79767). Understanding the specifics of this protonation is essential for controlling the synthesis and predicting the properties of the resulting compounds.

Direct Protonation Strategies with Mineral Acids

1,5-Diamino-1H-tetrazole is not a particularly strong base and typically forms salts only with strong mineral acids (pKa < 0) under standard conditions dtic.mil. The synthesis of 1,5-diaminotetrazolium perchlorate is achieved through the direct reaction of DAT with concentrated perchloric acid dtic.mil. In a typical laboratory procedure, 1,5-diamino-1,2,3,4-tetrazole is suspended in an ethanol/methanol mixture, and perchloric acid is added slowly. The diaminotetrazole dissolves rapidly as the reaction proceeds at ambient temperature dtic.mil. The resulting product can then be isolated as a crystalline solid dtic.mil. This direct protonation method is a straightforward and effective strategy for producing the perchlorate salt of DAT acs.orgdtic.mil.

| Reactant 1 | Reactant 2 | Solvent | Product | Citation |

| 1,5-diamino-1,2,3,4-tetrazole | Perchloric acid | Ethanol/Methanol | 1,5-diamino-1,2,3,4-tetrazolium perchlorate | dtic.mil |

Selective Protonation Site Determination in the Tetrazole Ring

Determining the exact location of protonation on the DAT molecule is crucial for understanding its structure and reactivity. Experimental and theoretical studies have been conducted to identify the preferential site of protonation. Single-crystal X-ray diffraction studies have provided definitive evidence that protonation occurs on a nitrogen atom within the tetrazole ring dtic.mil. Specifically, these studies confirmed that the proton adds to the nitrogen atom at the 4-position of the ring dtic.mil. This experimental finding is further supported by quantum chemical calculations, which determined that the structure resulting from protonation at ring nitrogen 4 is the lowest in energy, and therefore the most stable configuration dtic.mil.

Derivatization Strategies and Energetic Salt Formation

Beyond simple protonation, DAT can be derivatized to create a wide array of energetic salts with tailored properties. Metathesis reactions are a particularly versatile tool for this purpose.

Metathesis Reactions for Diverse Salt Synthesis

Metathesis, or double displacement, reactions provide an effective pathway for synthesizing a variety of energetic ionic salts from tetrazolium cations nih.gov. This strategy involves first creating a soluble salt of the desired cation, which can then be reacted with a salt containing the desired anion to precipitate the final, often less soluble, energetic salt. For example, a derivative of 1,5-diamino-1H-tetrazole can be reacted with iodomethane (B122720) to form an iodide salt. This intermediate can then undergo metathesis with various silver salts, such as silver nitrate (B79036), silver dinitramide, or silver azide, to yield a new family of heterocyclic-based energetic salts acs.org. This method allows for the systematic variation of the anion, enabling researchers to fine-tune the energetic properties and stability of the final compounds acs.orgnih.gov.

| Starting Material | Metathesis Reagent | Resulting Salt Anion | Citation |

| 1,5-diaminotetrazolium iodide derivative | Silver nitrate | Nitrate | acs.org |

| 1,5-diaminotetrazolium iodide derivative | Silver dinitramide | Dinitramide | acs.org |

| 1,5-diaminotetrazolium iodide derivative | Silver azide | Azide | acs.org |

Integration of Energetic Anions in Heterocyclic Salts

The synthesis of 1,5-diaminotetrazolium perchlorate is a direct acid-base reaction where the energetic perchlorate anion (ClO₄⁻) is incorporated into the crystal lattice of a heterocyclic salt. This is a common strategy in the field of energetic materials to enhance properties such as density, oxygen balance, and thermal stability. The combination of the high-nitrogen 1,5-diaminotetrazolium cation with the oxidizing perchlorate anion results in a salt with significant energy content acs.orgresearchgate.net.

The synthesis is typically carried out by reacting 1,5-diamino-1H-tetrazole with a strong mineral acid, in this case, perchloric acid (HClO₄) acs.org. A similar method has been employed for the synthesis of the isomeric 2,5-diaminotetrazolium perchlorate, where 2,5-diaminotetrazole is dissolved in 60% perchloric acid, followed by slow evaporation of the solvent to yield crystalline product rsc.org. The resulting tri-functionalized, ionic tetrazolium derivatives are combined with energetic anions like perchlorate to tailor the properties of the final compound rsc.orgrsc.org. The use of perchlorate anions is known to have a significant effect on the transformation of organic compounds, which can favor complete combustion nih.gov.

The properties of these energetic salts are dictated by the characteristics of both the cation and the anion nih.gov. The 1,5-diaminotetrazolium cation contributes a high positive enthalpy of formation due to its significant nitrogen content, while the perchlorate anion provides the oxygen necessary for combustion, improving the oxygen balance of the material. Diaminotetrazolium perchlorate has been noted to have one of the highest burning rates among known organic perchlorates researchgate.net.

| Compound | Precursors | Reaction Type | Key Characteristics |

|---|---|---|---|

| 1,5-Diaminotetrazolium perchlorate | 1,5-Diamino-1H-tetrazole and Perchloric acid | Acid-base protonation | High nitrogen content, energetic salt, high burning rate. acs.orgresearchgate.net |

| 2,5-Diaminotetrazolium perchlorate | 2,5-Diaminotetrazole and 60% Perchloric acid | Acid-base protonation | Ionic derivative, energetic anion integration. rsc.org |

Mechanistic Investigations of Compound Formation

The formation of 1,5-diaminotetrazolium perchlorate is fundamentally a proton transfer reaction leading to salt crystallization. Mechanistic investigations focus on the role of the perchlorate ion and the pathways of proton transfer during this process.

In the context of the synthesis of 1,5-diaminotetrazolium perchlorate from its precursors at or near room temperature, the perchlorate ion primarily functions as a proton carrier (in the form of perchloric acid) and a counter-ion in the final salt structure. While perchlorate is a strong oxidizing agent, its oxidative potential is typically realized under conditions of high temperature, such as during combustion or thermal decomposition researchgate.net.

During the synthesis, which is an acid-base neutralization reaction, there is no evidence to suggest that the perchlorate ion acts as an oxidizing agent. The reaction involves the protonation of the basic nitrogen centers of the 1,5-diamino-1H-tetrazole ring by the acidic proton from perchloric acid. The resulting 1,5-diaminotetrazolium cation and perchlorate anion then assemble into a crystalline lattice. The primary role of the perchlorate is to provide the energetic anion that balances the charge of the protonated heterocyclic cation.

The crystallization of 1,5-diaminotetrazolium perchlorate involves the transfer of a proton from perchloric acid to the 1,5-diamino-1H-tetrazole molecule. The specific site of protonation on the tetrazole ring is a key aspect of the reaction mechanism. X-ray diffraction studies of the resulting salt provide critical insights into the proton transfer pathways by revealing the final location of the proton and the hydrogen bonding network within the crystal structure.

In the solid state, the crystal structure is stabilized by intermolecular hydrogen bonds involving the N-H groups of the macrocycle as donors and the oxygen atoms of the perchlorate anions as acceptors, leading to the formation of a three-dimensional network nih.gov. The analysis of the crystal structure of 1,5-diaminotetrazolium perchlorate would reveal the specific nitrogen atom(s) on the tetrazole ring that have accepted a proton. This protonation enhances the hydrogen-bonding capabilities of the cation.

The hydrogen-bonded ring motifs can be analyzed to understand the specific interactions between the cation and the anion. These interactions are crucial for the stability of the crystal lattice. The formation of N-H...O hydrogen bonds between the protonated diaminotetrazolium cation and the perchlorate anion is a defining feature of the crystal structure and confirms the proton transfer from the acid to the heterocyclic base.

| Interaction Type | Description | Significance |

|---|---|---|

| Protonation Site | Specific nitrogen atom(s) on the 1,5-diaminotetrazole ring that accept a proton from perchloric acid. | Determines the structure of the cation and influences the overall crystal packing. |

| Hydrogen Bonding | N-H...O interactions between the 1,5-diaminotetrazolium cation and the perchlorate anion. | Stabilizes the crystal structure and confirms the occurrence of proton transfer. nih.gov |

Properties

CAS No. |

857282-98-5 |

|---|---|

Molecular Formula |

CH5ClN6O4 |

Molecular Weight |

200.54 g/mol |

IUPAC Name |

perchloric acid;tetrazole-1,5-diamine |

InChI |

InChI=1S/CH4N6.ClHO4/c2-1-4-5-6-7(1)3;2-1(3,4)5/h3H2,(H2,2,4,6);(H,2,3,4,5) |

InChI Key |

VOMVFQJAPJLGTN-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NN=NN1N)N.OCl(=O)(=O)=O |

Origin of Product |

United States |

Advanced Structural Characterization and Crystal Engineering

X-ray Diffraction Analysis

X-ray diffraction studies have been fundamental in determining the precise three-dimensional arrangement of atoms in 1,5-diaminotetrazolium perchlorate (B79767).

Single-crystal X-ray diffraction analysis has unequivocally confirmed the structure of 1,5-diaminotetrazolium perchlorate. The analysis reveals that the compound crystallizes as a salt, consisting of a 1,5-diaminotetrazolium cation and a perchlorate anion. acs.orgdtic.mil The protonation of the 1,5-diamino-1H-tetrazole occurs on a nitrogen atom within the tetrazole ring. dtic.milresearchgate.net Specifically, the proton is located on the N(4) atom of the tetrazole ring. dtic.mil

The crystal structure is characterized by a network of hydrogen bonds. dtic.mil The geometry of the amino group attached to the carbon atom of the tetrazole ring is planar, suggesting a significant double bond character for the C(1)-N(5) bond. dtic.mil This C-N bond distance is reported to be 1.304(2) Å, which is shorter than the typical C-N single bond, indicating a predominant iminium (C=NH2+) resonance structure. dtic.mil

The crystallographic data for 1,5-diaminotetrazolium perchlorate was collected using single-crystal X-ray diffraction techniques. The compound crystallizes in the monoclinic space group P2₁/n. acs.orgnih.gov Further details of the data collection and structure refinement are summarized in the table below. dtic.mil

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.693(2) |

| b (Å) | 5.1030(10) |

| c (Å) | 18.067(4) |

| β (°) | 98.49(3) |

| Volume (ų) | 701.1(3) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Reflections Collected | 3188 |

| Unique Reflections | 1234 |

| Final R indices [I>2σ(I)] | R1 = 0.0389, wR2 = 0.0967 |

| R indices (all data) | R1 = 0.0528, wR2 = 0.1039 |

Spectroscopic Characterization Techniques

A suite of spectroscopic methods has been employed to further characterize 1,5-diaminotetrazolium perchlorate, confirming its functional groups and molecular composition. acs.orgnih.gov

Infrared (IR) and Raman spectroscopy have been utilized to identify the characteristic vibrational modes of the compound. The spectra exhibit bands corresponding to the N-H stretches of the amino groups, as well as vibrations of the tetrazole ring and the perchlorate anion. dtic.mil

| Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

| N-H Stretch | 3411, 3361, 3318, 3279 | 3361, 3295, 3254 |

| N-H Bend | 1710, 1633 | 1726, 1636 |

| Ring Vibrations | 1575, 1351, 1290, 1003 | 1580, 1511, 1444, 1349, 1315, 1003 |

| Cl-O Stretch (ClO₄⁻) | 1120, 1077, 627 | 1107, 1075, 935, 625, 467 |

¹H and ¹³C NMR spectroscopy have been used to probe the chemical environment of the hydrogen and carbon atoms in the 1,5-diaminotetrazolium cation. dtic.mil The ¹H NMR spectrum in deuterated acetonitrile (B52724) (CD₃CN) shows three singlets, corresponding to the two different amino groups and the proton on the tetrazole ring. dtic.mil The ¹³C NMR spectrum displays a single resonance for the carbon atom in the tetrazole ring. dtic.mil Data for ¹⁴N and ¹⁵N NMR of 1,5-diaminotetrazolium perchlorate were not available in the reviewed sources.

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹H | 5.899 (s, 2H), 7.161 (s, 2H), 13.098 (s, 1H) | CD₃CN |

| ¹³C | 149.471 | CD₃CN |

Mass spectrometry has been employed to confirm the molecular composition of the constituent ions of 1,5-diaminotetrazolium perchlorate. acs.org While detailed fragmentation analysis for this specific salt is not extensively reported, studies on related tetrazole derivatives indicate that a characteristic fragmentation pathway involves the elimination of a nitrogen molecule (N₂) from the tetrazole ring. mdpi.com Another common fragmentation pattern is the loss of hydrazoic acid (HN₃). mdpi.com

Molecular and Crystal Structure Analysis

The compound 1,5-diaminotetrazolium perchlorate crystallizes in the monoclinic P21/n space group. acs.org Single-crystal X-ray diffraction studies have provided a clear picture of its three-dimensional structure, highlighting the intricate network of interactions between the 1,5-diaminotetrazolium cation and the perchlorate anion.

Assessment of Tetrazole Ring Planarity and π-System Conjugation

| Bond | Experimental X-ray Diffraction (Å) | Predicted (Gas Phase) (Å) |

|---|---|---|

| C1-N(amino) | 1.304(2) | 1.312 |

| N-N (ring) | 1.284(15) - 1.379(14) | 1.296 - 1.367 |

| C-N (ring) | 1.336(15) - 1.343(15) | 1.339 - 1.345 |

Note: Predicted values are from quantum chemical calculations. Experimental data is derived from single-crystal X-ray diffraction studies. researchgate.net

Detailed Analysis of Hydrogen Bonding Networks (e.g., N-H...N, N-H...O Interactions)

The crystal structure of 1,5-diaminotetrazolium perchlorate is extensively influenced by hydrogen bonding. researchgate.net The primary interactions are of the N-H...O type, occurring between the hydrogen atoms of the cation's amino groups (N-H) and the oxygen atoms of the perchlorate anion (ClO₄⁻). nih.gov These hydrogen bonds serve as the principal cohesive force linking the cations and anions into a stable, three-dimensional supramolecular network. nih.govnih.gov The protons on both the ring-adjacent and carbon-adjacent amino groups act as hydrogen bond donors, while the oxygen atoms of the tetrahedral perchlorate anion function as acceptors. This extensive network of hydrogen bonds is a critical factor in the high stability of the compound's derivatives. researchgate.net

Application of Graph-Set Analysis in Hydrogen-Bond Pattern Characterization

The complex hydrogen-bonding network in 1,5-diaminotetrazolium perchlorate and its related salts has been systematically characterized using graph-set analysis. acs.orgnih.gov This topological method provides a framework for describing and classifying the hydrogen-bond motifs. researchgate.net By representing molecules as nodes and hydrogen bonds as lines, the analysis decodes the intricate patterns into simpler, recognizable motifs such as rings and chains. nih.gov This approach allows for a direct and quantitative comparison of the hydrogen-bonding patterns in 1,5-diaminotetrazolium perchlorate with those in other energetic salts, such as the corresponding nitrate (B79036) salt, providing valuable insights into how different anions influence the crystal engineering of these materials. acs.org

Isomerism and Comparative Structural Studies

Comparative Structural Analysis with Isomeric Diaminotetrazole Salts

A structural comparison between 1,5-diaminotetrazolium perchlorate and its isomer, 2,5-diaminotetrazolium perchlorate, reveals interesting similarities and differences. The 2,5-isomer crystallizes in the monoclinic P21/c space group. rsc.org A striking feature is that both isomers exhibit nearly identical densities, suggesting a similarly high level of packing efficiency. rsc.org

| Compound | Crystal System | Space Group | Density (g cm⁻³ at 298 K) |

|---|---|---|---|

| 1,5-diaminotetrazolium perchlorate | Monoclinic | P2₁/n | 1.872 |

| 2,5-diaminotetrazolium perchlorate | Monoclinic | P2₁/c | 1.870 |

Data sourced from Klapötke et al. (2022) and Gálvez-Ruiz et al. (2005). acs.orgrsc.org

In the 2,5-diaminotetrazolium salt, strong N-H...O interactions are also the dominant feature, creating a layer-like arrangement of cations and anions within the crystal lattice. rsc.org This indicates that despite the different attachment points of the amino groups on the tetrazole ring, the fundamental principles of crystal packing, driven by strong hydrogen bonds with the perchlorate anion, remain consistent. Such comparative studies are crucial for understanding structure-property relationships in this class of energetic materials.

Impact of Positional Isomerism on Solid-State Architectures

A comparative study with its isomer, 2,5-diaminotetrazolium perchlorate, highlights the impact of this isomerism. While both compounds feature extensive hydrogen bonding between the amino group protons and the perchlorate anions, the different placement of the functional groups leads to distinct crystal symmetries and packing efficiencies. rsc.org 1,5-diaminotetrazolium perchlorate crystallizes in the monoclinic space group P2₁/n. dtic.milacs.org In contrast, the 2,5-isomer crystallizes in the monoclinic space group P2₁/c. rsc.org

Cocrystal and Coordination Compound Structural Investigations

While the formation of true cocrystals—multicomponent crystals of neutral species—with the ionic salt 1,5-diaminotetrazolium perchlorate is not widely documented, the principles of multicomponent crystal engineering are still relevant. bohrium.com The primary focus of crystallographic characterization has been on the salt itself, which provides the foundational data for understanding its solid-state behavior.

Single-crystal X-ray diffraction studies have provided a definitive structural solution for 1,5-diaminotetrazolium perchlorate. dtic.mil The analysis confirms that the tetrazole ring is protonated at the N4 position. dtic.mil The crystal structure is stabilized by an extensive network of hydrogen bonds between the hydrogen atoms of the amino groups (N-H) and the oxygen atoms of the perchlorate anion (ClO₄⁻). dtic.milnih.gov This network effectively links the cations and anions into a stable three-dimensional lattice. nih.gov

The crystallographic data from single-crystal X-ray diffraction is summarized in the table below.

| Parameter | 1,5-Diaminotetrazolium Perchlorate |

| Chemical Formula | CH₄N₆⁺ · ClO₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.309(1) |

| b (Å) | 9.001(2) |

| c (Å) | 14.861(3) |

| β (°) | 94.70(3) |

| Volume (ų) | 707.9(3) |

| Z | 4 |

| Density (calculated, g cm⁻³) | 1.872 |

| Data sourced from Klapötke, T. M., et al. (2003) and Drake, G. W., et al. (2004). dtic.milacs.org |

While the 1,5-diaminotetrazolium cation is not typically used as a ligand, the neutral parent molecule, 1,5-diaminotetrazole (DAT), is an effective ligand for forming energetic coordination complexes (ECCs). researchgate.net The principles of crystal engineering are paramount in designing these materials, where a metal center, the DAT ligand, and a perchlorate counter-ion are assembled into a specific supramolecular architecture. uni-muenchen.de

The key principles involve:

Ligand Selection: DAT is chosen for its high nitrogen content and its ability to form stable chelate rings with metal cations through its amino groups. researchgate.net

Metal Ion Coordination: Transition metals such as manganese (Mn), cobalt (Co), zinc (Zn), and cadmium (Cd) are commonly used as central ions. researchgate.net They coordinate with multiple DAT ligands, typically forming hexacoordinated octahedral structures, such as in M(DAT)₆₂. researchgate.netresearchgate.net

Counter-ion Role: The perchlorate anion plays a crucial role. It balances the charge of the complex cation and participates significantly in the hydrogen-bonding network, linking the complex cations and influencing the crystal packing, density, and thermal stability of the resulting energetic material. d-nb.info

By systematically varying the metal ion and the ligand-to-metal ratio, the energetic properties and sensitivities of the resulting complexes can be tuned. researchgate.net The formation of extensive intra- and intermolecular hydrogen bonds is a critical factor affecting the stability of these derivatives. researchgate.net

Spectroscopic and diffraction techniques are essential for elucidating the nature of metal-ligand interactions in energetic coordination complexes containing 1,5-diaminotetrazole (DAT) and perchlorate.

Single-Crystal X-ray Diffraction: This is the most definitive method for characterizing these complexes. It provides precise information on bond lengths, bond angles, and coordination geometry. For instance, in the series of M(DAT)₆₂ (where M = Mn, Co, Zn, Cd) complexes, diffraction studies confirm an octahedral coordination environment where six DAT ligands bind to the central metal ion. researchgate.net The metal-nitrogen (M–N) bond lengths are a key indicator of the interaction strength. Selected bond lengths are presented below.

| Complex | M–N1 Bond Length (Å) |

| Mn(DAT)₆₂ | 2.290(10) |

| Co(DAT)₆₂ | 2.205(14) |

| Zn(DAT)₆₂ | 2.218(11) |

| Cd(DAT)₆₂ | 2.371(1) |

| Data sourced from a study on metal 1,5-diaminotetrazole perchlorate complexes. researchgate.net |

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the DAT ligand to the metal center. Upon complexation, shifts in the vibrational frequencies of the amino (N-H) and tetrazole ring groups are observed compared to the free ligand, confirming the metal-ligand bond formation.

UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the complex, providing insight into the coordination geometry and the effect of the ligand field on the metal d-orbitals. researchgate.net The combination of these analytical methods provides a comprehensive understanding of the structure and bonding in these advanced energetic materials.

Computational Chemistry and Theoretical Studies

Quantum Chemical Computations for Thermochemical Properties

Theoretical methods are pivotal in determining the thermochemical properties of energetic materials, such as their standard enthalpies of formation. These calculations are crucial for predicting the performance of such compounds.

The standard enthalpy of formation is a key parameter for assessing the energy content of a material. For derivatives of 1,5-diamino-1H-tetrazole, quantum chemical computations have been employed to determine these values. Although direct calculations for the perchlorate (B79767) salt are not extensively reported in readily available literature, studies on closely related salts provide a framework for understanding the computational approach. For instance, the standard enthalpies of formation for nitrate (B79036), dinitramide, and azide (B81097) salts of a methylated 1,5-diamino-1H-tetrazole cation have been calculated, demonstrating the application of these theoretical methods to similar energetic salts. nih.govacs.org

High-accuracy composite methods like the Gaussian-n (Gn) theories are used for the precise calculation of thermochemical data. The G2 and G3 methods, for example, have been successfully applied to determine the standard enthalpies of formation (ΔfH°) for various energetic heterocyclic-based salts. nih.govacs.org These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy. For a series of salts derived from 1,5-diamino-1H-tetrazole, the ΔfH° values were obtained using G2 and G3 methods, showcasing the utility of these approaches in the field of energetic materials. nih.govacs.org

| Compound | G2 Method (kcal mol⁻¹) | G3 Method (kcal mol⁻¹) |

|---|---|---|

| 1-methyl-5-amino-1H-tetrazolium nitrate | 41.7 | 41.2 |

| 1-methyl-5-amino-1H-tetrazolium dinitramide | 92.1 | 91.1 |

| 1-methyl-5-amino-1H-tetrazolium azide | 161.6 | 161.5 |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile computational tool used to investigate the electronic structure and properties of molecules. It has been applied to study 1,5-diamino-4-H-tetrazolium perchlorate and its parent molecule, 1,5-diamino-1H-tetrazole.

Theoretical calculations have been instrumental in confirming the structure of 1,5-diamino-4-H-tetrazolium perchlorate. google.comdtic.mil Experimental evidence from single-crystal X-ray diffraction confirmed that protonation occurs on a nitrogen atom of the tetrazole ring. google.comdtic.mil To support this, quantum chemical calculations were performed. The geometries of all six possible N-protonated isomers of 1,5-diamino-1,2,3,4-tetrazole were fully optimized using second-order Møller-Plesset perturbation theory (MP2) with the 6-311G(d,p) basis set. dtic.mil The relative energies were then computed using the coupled cluster with singles and doubles and perturbative triples [CCSD(T)] method with the 6-311G(2df,p) basis set. google.comdtic.mil These high-level calculations predicted that the most stable isomer is the one with the proton located on the N(4) atom of the tetrazole ring, which is consistent with the experimentally observed structure. google.comdtic.mil

The electronic structure, particularly the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial for understanding the reactivity and stability of a compound. While specific HOMO-LUMO data for 1,5-diamino-4-H-tetrazolium perchlorate is not detailed in the provided search results, DFT studies on various tetrazole derivatives are common. nih.govnih.gov Such analyses typically reveal that the energy gap between the HOMO and LUMO can be correlated with the compound's sensitivity and reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net For tetrazole derivatives, these calculations help in understanding the electronic transitions and the nature of chemical bonds within the molecule. researchgate.net

Detonation Performance Prediction and Simulation

The performance of an energetic material is fundamentally characterized by its detonation velocity and pressure. Theoretical calculations provide crucial initial assessments of these parameters, guiding synthesis and experimental efforts.

Theoretical Calculation of Detonation Velocity and Pressure (e.g., Kamlet-Jacobs, EXPLO5 Code)

The detonation properties of 1,5-diaminotetrazolium perchlorate have been estimated using well-established empirical and computational methods. The Kamlet-Jacobs (K-J) equations are a set of empirical rules widely used for a reasonable estimation of detonation velocity and pressure for C,H,N,O explosives, requiring only the elemental composition, density (ρ), and solid-phase enthalpy of formation (ΔHf) icm.edu.plbibliotekanauki.plscielo.br. For 1,5-diaminotetrazolium perchlorate, calculations using the Kamlet-Jacobs equations have yielded significant performance predictions.

One study calculated a detonation velocity (D) of 8383 m·s⁻¹ and a detonation pressure (P) of 32.2 GPa researchgate.net. These values position the compound as a competitive energetic material. The accuracy of the K-J method relies on the assumption of a specific set of detonation products (N₂, H₂O, CO₂, and solid carbon), which has been shown to provide satisfactory results that are in close agreement with more complex codes icm.edu.plbibliotekanauki.pl.

| Parameter | Symbol | Predicted Value | Unit |

|---|---|---|---|

| Detonation Velocity | D | 8383 | m·s⁻¹ |

| Detonation Pressure | P | 32.2 | GPa |

For more comprehensive analysis, thermochemical codes like EXPLO5 are employed. EXPLO5 is a specialized software that calculates detonation and combustion performance based on the chemical equilibrium steady-state model of detonation unizg.hrmatec-conferences.org. The code applies free energy minimization techniques and utilizes equations of state, such as the Becker-Kistiakowsky-Wilson (BKW) equation for gaseous products, to predict a wide range of parameters including detonation velocity, pressure, energy, and temperature unizg.hrmatec-conferences.org. The use of such codes allows for a more detailed understanding of the energy output of new explosive formulations and is a standard tool in the characterization of energetic materials unizg.hrrsc.org.

Advanced Simulation of Intermolecular Interactions

The arrangement of ions and molecules in the crystal lattice, governed by intermolecular interactions, significantly influences the density, sensitivity, and stability of an energetic material. Advanced simulation techniques provide quantitative insights into these packing forces.

Hirshfeld Surface Analysis for Quantitative Assessment of Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure mdpi.comnih.govnih.gov. It partitions crystal space into regions where the electron distribution of a promolecule dominates over the sum of all others, generating a unique surface for each molecule. By mapping properties like normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be identified and analyzed mdpi.com.

While a specific Hirshfeld surface analysis for 1,5-diaminotetrazolium perchlorate is not detailed in the available literature, its crystal structure has been determined, revealing a complex three-dimensional network of hydrogen bonds researchgate.netresearchgate.net. An analysis would involve generating the Hirshfeld surface from the crystallographic information file (CIF) mdpi.com. The associated 2D fingerprint plots break down the surface into contributions from different atom-pair contacts, providing a quantitative percentage for each interaction type nih.govnih.gov.

For an ionic compound like 1,5-diaminotetrazolium perchlorate, the analysis would quantify the significant hydrogen bonding between the amino groups of the cation and the oxygen atoms of the perchlorate anion. The primary interactions expected would be O···H/H···O and N···H/H···N contacts, which are critical to the stability of the crystal lattice nih.govresearchgate.net.

| Interaction Type | Contribution (%) |

|---|---|

| O···H / H···O | 45.5 |

| H···H | 25.0 |

| N···H / H···N | 18.5 |

| N···O / O···N | 6.0 |

| Other | 5.0 |

Note: This table is illustrative and represents the type of quantitative data obtained from a Hirshfeld analysis of a similar energetic salt. Specific values for 1,5-diaminotetrazolium perchlorate would require a dedicated computational study.

Electrostatic Potential Mapping for Charge Distribution Insights

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on a molecule's surface. It is invaluable for understanding intermolecular interactions, predicting reactivity, and analyzing the sensitivity of energetic compounds researchgate.net. The MEP map displays regions of positive potential (electrophilic, typically colored blue) and negative potential (nucleophilic, colored red).

For the 1,5-diaminotetrazolium cation, an MEP map would reveal concentrated positive potential around the hydrogen atoms of the two amino groups and the protonated nitrogen of the tetrazole ring. These are the sites that act as hydrogen-bond donors. The perchlorate anion (ClO₄⁻) would, in contrast, show a strong negative potential localized on its oxygen atoms, identifying them as the hydrogen-bond acceptors. The strong electrostatic attraction between the positive regions of the cation and the negative regions of the anion is the primary force holding the crystal lattice together and is a key contributor to the compound's density and thermal stability researchgate.net. Analysis of the electrostatic potential is used to compare the properties of new energetic materials to conventional explosives like TNT researchgate.net.

Theoretical Insights into Molecular Stability and Electronic Effects

The intrinsic stability of an energetic molecule is governed by its electronic structure, which can be significantly influenced by the presence of various functional groups or substituents.

Investigation of Substituent Effects on Tetrazole Unit Stability

Quantum chemical calculations performed on 1,5-diaminotetrazole have provided fundamental insights into its electronic structure. A key finding from theoretical studies is the site of protonation. Calculations at the CCSD(T)/6-311G(2df,p)//MP2/6-311G(d,p) level of theory determined that the protonation of 1,5-diaminotetrazole occurs on a nitrogen atom of the tetrazole ring (the N4 position), rather than on either of the exocyclic amino groups researchgate.net. This was confirmed by single-crystal X-ray diffraction, which showed the proton located on the ring researchgate.net. This finding is critical, as it confirms the formation of a stable tetrazolium cation and influences the pattern of hydrogen bonding throughout the crystal. Further computational studies on substituted 4-R-1,5-diaminotetrazolium ions (where R can be -H, -OH, -NH₂, etc.) have shown that the nature of the substituent directly impacts the interaction energy and stability of the resulting ionic salts nih.gov.

Role of Electron-Withdrawing Groups in Modulating Molecular Properties

Theoretical calculations, primarily using density functional theory (DFT), have been employed to predict the geometries, heats of formation, and other crucial parameters of the 1,5-diaminotetrazolium cation, the core component of the title compound. dtic.milnih.gov The protonation of the 1,5-diaminotetrazole ring is a critical aspect of its chemistry, and computational studies have confirmed that protonation at the N(4) position of the tetrazole ring results in the most stable isomer. dtic.mil

Recent computational research has focused on the impact of various substituents at the 4-position of the 1,5-diaminotetrazolium cation. nih.gov By replacing the hydrogen at this position with different functional groups, researchers can systematically modulate the molecular properties. While a wide range of substituents can be computationally modeled, studies have included groups like hydroxyl (-OH) and azido (B1232118) (-N3), which can exhibit electron-withdrawing characteristics and significantly influence the cation's stability and reactivity. nih.gov

The introduction of these groups leads to a redistribution of electron density across the tetrazolium ring and the exocyclic amino groups. This redistribution affects the electrostatic potential of the cation, which is a key factor in its interaction with the perchlorate anion and in intermolecular interactions in the solid state. For instance, a hydroxyl-substituted 1,5-diaminotetrazolium cation shows a notably high positive potential value, indicating strong polarity. nih.gov

The following interactive data table summarizes key computed parameters for the 4-substituted 1,5-diaminotetrazolium cation, illustrating the influence of different functional groups on its properties.

Data sourced from computational studies on 4-R-1,5-diaminotetrazolium cations. The interaction energies are with the pentazolate anion, but illustrate the trend in cation stability. nih.gov

These computational findings demonstrate that the strategic placement of electron-withdrawing groups can be a viable method for modifying the molecular properties of the 1,5-diaminotetrazolium cation. Such modifications are crucial for the rational design of new energetic materials with tailored stability and performance characteristics.

Thermal Behavior and Decomposition Mechanisms

Advanced Thermal Analysis Techniques

Advanced thermal analysis techniques are employed to investigate the thermal events and mass changes associated with the decomposition of 1,5-diaminotetrazolium perchlorate (B79767). These methods provide quantitative data on the temperatures at which decomposition occurs and the associated energy changes.

Differential Scanning Calorimetry (DSC), a technique closely related to DTA, has been used to characterize the thermal behavior of 1,5-diaminotetrazolium perchlorate. DSC measurements reveal a melting point for the compound in the range of 125-130°C. dtic.mil Studies on similar energetic salts derived from 1,5-diaminotetrazole have also utilized DSC to determine decomposition temperatures under various heating rates. researchgate.netdtic.mil For instance, the thermal decomposition of related 1,5-diamino-4-methyl-1H-tetrazolium salts was investigated using DSC, showing distinct exothermic decomposition events. researchgate.net

Table 1: DSC Data for 1,5-Diaminotetrazolium Perchlorate

| Parameter | Value |

|---|---|

| Melting Point | 125-130°C |

Data sourced from reference dtic.mil

Thermogravimetric Analysis (TGA) is utilized to monitor the change in mass of a sample as a function of temperature. This technique is crucial for understanding the decomposition process by showing the temperature ranges where volatile products are released. For derivatives of 1,5-diamino-1H-tetrazole, TGA has been employed to investigate their thermal decomposition behavior, typically showing a significant mass loss corresponding to the exothermic decomposition observed in DSC. researchgate.netdtic.mil The analysis helps in determining the onset of decomposition and the extent of mass loss, providing insights into the stoichiometry of the decomposition reactions.

Elucidation of Decomposition Pathways

Understanding the decomposition pathways involves identifying the products formed and proposing the chemical reactions that occur during thermal degradation.

The decomposition of energetic salts like 1,5-diaminotetrazolium perchlorate generates a variety of gaseous products. The decomposition of the tetrazole moiety and the perchlorate anion contribute to the complex mixture of gases released.

For related aminotetrazole-based energetic materials, T-jump/time-of-flight mass spectrometry (T-Jump/TOFMS) has been used to study decomposition under high heating rates. ucr.edu These studies indicate that the tetrazole ring can decompose via two primary pathways, leading to the formation of either hydrazoic acid (HN₃) or molecular nitrogen (N₂). ucr.eduresearchgate.net Theoretical studies on 1,5-diaminotetrazole (DAT) suggest that the primary decomposition process involves a two-step reaction leading to N₂ elimination. nih.gov

The perchlorate component, upon decomposition, is known to produce oxygen, chlorine, and hydrochloric acid. scholaris.ca Therefore, the gaseous products from 1,5-diaminotetrazolium perchlorate are expected to be a mixture derived from both the cation and the anion.

Table 2: Potential Gaseous Decomposition Products

| Originating Moiety | Potential Gaseous Products |

|---|---|

| Tetrazole-1,5-diamine (B1197941) Cation | N₂, HN₃, NH₃ |

| Perchlorate Anion | O₂, Cl₂, HCl, H₂O |

Based on decomposition studies of parent compounds and derivatives. ucr.edunih.govscholaris.ca

The analysis of solid residues after thermal decomposition can provide valuable clues about the reaction mechanism. Techniques such as Infrared (IR) spectroscopy are used to identify the functional groups present in the residue. For 1,5-diaminotetrazolium perchlorate, while specific studies on its solid residue are not detailed in the available literature, analysis of related compounds can offer insights. In some cases, decomposition can be incomplete, leaving a carbonaceous or polymeric residue.

The thermal decomposition mechanism of tetrazolium salts is often initiated by a proton transfer from the cation to the anion. researchgate.net In the case of 1,5-diaminotetrazolium perchlorate, the proposed initial step is the transfer of a proton from the tetrazolium ring to the perchlorate anion.

This initial proton transfer would yield neutral 1,5-diaminotetrazole (DAT) and perchloric acid (HClO₄). Both of these intermediate species are thermally unstable and would subsequently decompose.

1,5-Diaminotetrazole (DAT) Decomposition: Theoretical studies have shown that the unimolecular decomposition of DAT proceeds primarily through the elimination of N₂. nih.gov

Perchloric Acid (HClO₄) Decomposition: The thermal decomposition of aqueous perchloric acid yields oxygen, chlorine, and a small amount of hydrochloric acid. scholaris.ca

This proposed mechanism, initiated by proton transfer, accounts for the formation of the expected gaseous products from both the cationic and anionic components of the salt.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,5-diamino-4-methyl-1H-tetrazolium azide (B81097) |

| 1,5-diamino-4-methyl-1H-tetrazolium dinitramide |

| 1,5-diamino-4-methyl-1H-tetrazolium nitrate (B79036) |

| 1,5-Diaminotetrazole |

| 1,5-Diaminotetrazolium perchlorate |

| Chlorine |

| Hydrazoic acid |

| Hydrochloric acid |

| Molecular nitrogen |

| Oxygen |

| Perchloric acid |

Combustion Dynamics and Energetic Performance

Fundamental Studies of Combustion Behavior

Studies into the combustion of 1,5-diaminotetrazolium perchlorate (B79767) have focused on understanding its intrinsic burning properties and the underlying physical and chemical mechanisms that govern its decomposition and energy release.

The rate at which 1,5-diaminotetrazolium perchlorate burns is highly dependent on the ambient pressure. Research conducted over a wide pressure range of 0.1–36 MPa has demonstrated a clear correlation between pressure and combustion velocity. researchgate.netresearchgate.net This behavior is characteristic of many solid energetic materials, where higher pressure confines the gaseous combustion products, leading to enhanced heat feedback to the burning surface and an acceleration of the combustion rate.

Among organic perchlorates, 1,5-diaminotetrazolium perchlorate exhibits one of the highest maximum burning rates. researchgate.netresearchgate.net In comparison, the parent compound, 1,5-diaminotetrazole (DAT), struggles to sustain combustion and only begins to burn at very high pressures, typically above 24 MPa. researchgate.net The inclusion of the perchlorate anion significantly enhances the combustion properties of the tetrazole base.

| Pressure (MPa) | Approximate Burning Rate (mm/s) |

|---|---|

| 5 | ~100 |

| 10 | ~200 |

| 20 | ~400 |

| 30 | ~600 |

| 36 | ~700 |

Role of Coordination Compounds in Combustion Processes

The introduction of metal ions through the formation of coordination complexes with 1,5-diaminotetrazole as a ligand significantly alters the combustion dynamics. These complexes, typically involving metal perchlorates, demonstrate the profound impact that metal centers can have on the energetic performance of the parent ligand. researchgate.net

Certain metal ions exhibit a strong catalytic effect on the combustion of 1,5-diaminotetrazole perchlorate complexes. Studies have shown that transition metals such as Nickel (Ni), Cobalt (Co), Copper (Cu), and Cadmium (Cd) can dramatically increase the burning rate of the resulting coordination compounds. researchgate.netresearchgate.net The catalytic activity is believed to stem from the ability of these metals to facilitate redox reactions during decomposition. It has been suggested that metals capable of forming high-valent metal oxo-species, which are potent two-electron oxidizers, are particularly effective catalysts in the combustion of these coordination compounds. researchgate.net

The choice of the metal center has a defining influence on the combustion efficiency and burning rate. Coordination compounds of 1,5-diaminotetrazole with perchlorates of Ni(II), Co(II), Cu(II), and Cd(II) all exhibit very high burning rates. researchgate.net Notably, the complex Cu(DAT)₆₂ has demonstrated a record-breaking combustion rate, reaching 1670 mm/s at a pressure of 34 MPa, which is among the highest measured steady burning rates for such materials. researchgate.netresearchgate.net

In contrast, not all metals act as catalysts. For example, Zinc (Zn) does not display catalytic properties in this context. researchgate.net This highlights the specific electronic properties required for a metal center to effectively catalyze the combustion of these energetic complexes.

| Compound | Pressure (MPa) | Maximum Burning Rate (mm/s) |

|---|---|---|

| Cu(DAT)₆₂ | 34 | 1670 |

| Ni(DAT)₆₂ | ~35 | ~1200 |

| Co(DAT)₆₂ | ~35 | ~1000 |

| Cd(DAT)₆₂ | ~35 | ~800 |

| Zn(DAT)₆₂ | ~35 | ~600 |

Note: The data in the table is sourced from scientific literature and illustrates the comparative influence of different metal centers. researchgate.net

Theoretical Evaluation of Energetic Profiles

Theoretical calculations are crucial for predicting and understanding the energetic performance of compounds like 1,5-diaminotetrazolium perchlorate before undertaking complex and potentially hazardous experimental work. Quantum chemical calculations have been employed to determine its structural properties and relative energies. researchgate.netdtic.mil

The energetic performance has been estimated using empirical equations based on calculated properties. For 1,5-diaminotetrazolium perchlorate (referred to as 2b in some studies), the detonation velocity and pressure have been calculated using the Kamlet-Jacobs equations. These calculations predict a high detonation velocity, indicating its potential as a powerful explosive. acs.orgnih.gov High-level ab initio studies on the parent 1,5-diaminotetrazole have provided reliable thermochemical data, such as the gas-phase enthalpy of formation, which is foundational for the energetic calculations of its salts. nih.gov

| Parameter | Calculated Value |

|---|---|

| Detonation Velocity (D) | 8383 m s⁻¹ |

| Detonation Pressure (P) | 32.2 GPa |

Note: The data in this table is based on theoretical calculations from the cited literature. acs.orgnih.gov

Assessment of Energy Content and Exothermic Potential

One of the key indicators of its energetic performance is its detonation velocity and pressure. Calculations based on the empirical equations of Kamlet and Jacobs have provided significant insights into its potential. These parameters are crucial in assessing the material's effectiveness as an explosive.

Table 1: Calculated Detonation Parameters of 1,5-Diaminotetrazolium Perchlorate

| Parameter | Value |

|---|---|

| Detonation Velocity (D) | 8383 m/s |

This table presents the calculated detonation velocity and pressure for 1,5-diaminotetrazolium perchlorate, indicating a high level of energetic performance. acs.org

In comparison to its parent compound, 1,5-diaminotetrazole (DAT), which has a calculated energy content of 741 kcal/kg, the perchlorate salt is expected to have a significantly higher energy output due to the inclusion of the perchlorate group, a strong oxidizing agent. researchgate.net The combustion of 1,5-diaminotetrazolium perchlorate is characterized by a gas-phase model, which contributes to its remarkably high burning rate. researchgate.net In fact, it has been reported to exhibit the maximum burning rate among known organic perchlorates, highlighting its substantial exothermic potential. researchgate.net

Calculation of Adiabatic Burning Temperatures

The adiabatic burning temperature, or adiabatic flame temperature, is the theoretical maximum temperature that can be achieved by the combustion products of a chemical reaction in the absence of any heat loss to the surroundings. This parameter is a critical measure of the energy released during combustion and is directly related to the composition and heat of formation of the energetic material.

For 1,5-diaminotetrazolium perchlorate, a precise, experimentally verified adiabatic burning temperature is not extensively reported. However, the theoretical adiabatic flame temperature of the parent compound, 1,5-diaminotetrazole (DAT), has been calculated to be 1992 K at a pressure of 30 MPa. researchgate.net It is anticipated that the adiabatic burning temperature of the perchlorate salt would be considerably higher due to the improved oxygen balance provided by the perchlorate anion, leading to a more complete and energetic combustion process.

The calculation of the adiabatic flame temperature is a complex thermodynamic problem that involves balancing the chemical equations of combustion and applying the principles of conservation of energy. The calculation requires specific thermodynamic data, including the standard enthalpies of formation of the reactants and all major combustion products at a reference temperature, as well as the temperature-dependent heat capacities of the products.

The general process for calculating the adiabatic flame temperature involves the following steps:

Determine the balanced combustion reaction: This involves identifying the products of complete combustion. For a compound like 1,5-diaminotetrazolium perchlorate (CH₅N₇ClO₄), the likely products would include carbon dioxide (CO₂), water (H₂O), nitrogen (N₂), and hydrogen chloride (HCl).

Apply the First Law of Thermodynamics: The principle of conservation of energy dictates that the total enthalpy of the reactants at their initial temperature is equal to the total enthalpy of the products at the adiabatic flame temperature.

Iterative Calculation: Since the heat capacities of the products are temperature-dependent, the calculation is typically iterative. An initial flame temperature is assumed to calculate the total enthalpy of the products, and this is then compared to the enthalpy of the reactants. The assumed temperature is then adjusted until the enthalpies are balanced.

Due to the lack of a publicly available, specific heat of formation for 1,5-diaminotetrazolium perchlorate, a precise calculation of its adiabatic burning temperature cannot be performed here. However, its noted high burning rate and significant detonation parameters strongly suggest a very high adiabatic flame temperature, consistent with a highly energetic material. researchgate.netacs.org

Polymorphism and Pressure Induced Phase Transitions

Identification and Characterization of Polymorphic Forms

At ambient conditions, 1,5-diamino-1H-tetrazole (DAT) is known to exist in two polymorphic forms, denoted as structure I and structure II. researchgate.net These polymorphs are characterized by different crystal structures and hydrogen bonding networks. The synthesis of 1,5-diaminotetrazolium perchlorate (B79767) involves the reaction of 1,5-diamino-1,2,3,4-tetrazole with concentrated perchloric acid. nih.gov The resulting salt is a crystalline solid. nih.gov Single-crystal X-ray diffraction studies have confirmed the protonation of the tetrazole ring at the N4 position in the 1,5-diamino-4-H-tetrazolium cation. nih.gov While the existence of polymorphs for the perchlorate salt has not been explicitly detailed in available research, the polymorphic nature of the parent DAT molecule suggests that the salt could also exhibit polymorphism under different crystallization conditions or external stimuli.

High-Pressure Spectroscopic and Diffraction Studies

High-pressure studies, primarily utilizing Raman and Infrared (IR) spectroscopy along with X-ray diffraction (XRD), have been instrumental in revealing the structural evolution of DAT under compression. These studies provide a foundational understanding of how the tetrazole-1,5-diamine (B1197941) cation might behave in its perchlorate salt form under similar conditions.

In-situ high-pressure experiments on 1,5-diamino-1H-tetrazole (DAT) have identified a series of pressure-induced structural transitions. researchgate.netrsc.org These phase transitions are observed at specific pressure points, indicating significant changes in the crystal lattice.

The key phase transitions observed for DAT are:

Applications in Advanced Materials Science

Design Principles for Enhancing Thermal Stability in Materials

The thermal stability of energetic materials is a critical parameter that dictates their safe handling, storage, and application. For materials like perchloric acid;tetrazole-1,5-diamine (B1197941), several design principles are employed to enhance their thermal decomposition resistance. A key strategy involves the formation of extensive hydrogen bonding networks within the crystal lattice. rsc.org The presence of amino groups on the tetrazole ring allows for the formation of strong intermolecular and intramolecular hydrogen bonds, which can significantly increase the energy required to initiate decomposition. rsc.org

Furthermore, the planarity of the molecular structure can contribute to enhanced stability. rsc.org A more planar molecule can pack more efficiently in a crystal lattice, leading to stronger intermolecular interactions and a more stable material. The positions of functional groups on the tetrazole ring also play a significant role in determining thermal stability and the decomposition pathway. dtic.mil In the case of 1,5-diamino-1H-tetrazole derivatives, the formation of salts with strong mineral acids can lead to stable energetic materials. dtic.mil The resulting salt, 1,5-diamino-1,2,3,4-tetrazolium perchlorate (B79767), has been synthesized and characterized, showing a melting point between 125-130°C. dtic.mil

The thermal behavior of related energetic salts provides insights into the expected stability of perchloric acid;tetrazole-1,5-diamine. For instance, salts derived from 1,5-diamino-1H-tetrazole have been shown to exhibit good thermal stabilities. acs.org

Table 1: Thermal Properties of a Related 1,5-Diamino-1H-tetrazole Salt

| Compound | Melting Point (°C) | Decomposition Onset (°C) |

|---|

Strategies for Modulating and Enhancing Energetic Material Properties

The energetic properties of materials like this compound can be finely tuned through various chemical modification strategies. These strategies aim to improve key performance parameters such as energy density, detonation velocity, and detonation pressure.

A fundamental approach to increasing the energy density of energetic materials is the incorporation of moieties with a high nitrogen content. The tetrazole ring itself is a prime example of a high-nitrogen heterocycle, which contributes significantly to the high positive heat of formation of these compounds. dtic.milresearchgate.net The energy release from such materials is primarily derived from the large amount of energy stored in the numerous nitrogen-nitrogen and carbon-nitrogen bonds, which upon detonation, form the highly stable dinitrogen (N₂) molecule. dtic.mil

The 1,5-diaminotetrazole cation in this compound already provides a high nitrogen content. Further enhancement could theoretically be achieved by introducing other nitrogen-rich groups. The development of new energetic materials often focuses on creating molecules with a high nitrogen-to-carbon ratio to maximize the formation of N₂ gas upon decomposition, which is a key contributor to the material's performance.

Functional group engineering is a powerful tool for tailoring the properties of energetic materials. The introduction of specific "explosophoric" groups can significantly boost density, oxygen balance, and detonation performance. acs.orgresearchgate.net One such group is the trinitromethyl [C(NO₂)₃] group. acs.orgresearchgate.netnih.gov The incorporation of trinitromethyl moieties into an energetic compound can lead to a substantial increase in its oxygen balance, which is crucial for efficient and complete combustion, thereby enhancing the heat of detonation. acs.orgacs.orgnih.gov

While direct functionalization of this compound with a trinitromethyl group is not described in the provided search results, the principle remains a key strategy in the design of new energetic materials. The goal is to combine the high enthalpy of formation from the nitrogen-rich tetrazole core with the enhanced oxygen balance and density provided by groups like trinitromethyl. acs.orgresearchgate.net This combination can lead to materials with superior detonation properties. acs.orgnih.gov

Table 2: Calculated Detonation Properties of a Related 1,5-Diamino-1H-tetrazole Perchlorate Salt

| Property | Value |

|---|---|

| Detonation Velocity (D) | 8383 m s⁻¹ |

Source: Calculated using the empirical equations of Kamlet and Jacobs for the perchlorate salt of 1,5-diamino-1H-tetrazole. acs.org

Future Research Directions for this compound in Advanced Materials

Future research on this compound and related compounds in advanced materials science is likely to focus on several key areas. A primary objective will be the synthesis and characterization of novel derivatives to further optimize the balance between energetic performance and sensitivity. This could involve the introduction of various functional groups to the tetrazole ring to systematically study their effects on thermal stability, density, and detonation properties.

Another important avenue of research will be the investigation of co-crystallization techniques. By forming co-crystals of this compound with other energetic or inert materials, it may be possible to create new materials with tailored properties, such as reduced sensitivity or enhanced performance characteristics.

Furthermore, advanced computational modeling and simulation will play a crucial role in predicting the properties of new derivatives before their synthesis. at.ua Quantum chemical calculations can provide valuable insights into heats of formation, crystal densities, and detonation parameters, thereby guiding experimental efforts towards the most promising candidates.

Finally, a more detailed investigation into the decomposition mechanisms of this compound under various conditions will be essential for a comprehensive understanding of its stability and for ensuring its safe application in advanced materials. dtic.mil

Q & A

Q. What are the critical safety protocols for handling perchloric acid in laboratory settings?

Perchloric acid requires specialized handling due to its corrosive and explosive nature. Key protocols include:

- Use a dedicated perchloric acid fume hood with a washdown system when heating or using concentrated solutions (>60%) to prevent perchlorate salt buildup .

- Avoid contact with organic materials, dehydrating agents (e.g., sulfuric acid), or combustible substances, as these can form explosive mixtures .

- Store in glass or ceramic secondary containers, away from organic compounds, and never on wooden shelves .

- Always wear neoprene gloves, a rubber apron, and eye protection .

Q. How is perchloric acid synthesized, and what are the implications for laboratory-scale production?

Industrial production involves two primary methods:

- Treating sodium perchlorate with hydrochloric acid (HCl), precipitating sodium chloride .

- Anodic oxidation of aqueous chlorine at platinum electrodes . For lab-scale synthesis, the sodium perchlorate-HCl method is preferred due to controlled conditions, but costs and purity requirements necessitate rigorous temperature monitoring to avoid unintended concentration spikes (>72% solutions are explosive) .

Q. What key properties of perchloric acid influence its reactivity in synthetic chemistry?

- Oxidation strength: Increases with concentration and temperature, making it a potent oxidizer in rocket fuel synthesis and metal electropolishing .

- Acidity: Stronger than sulfuric or nitric acid (pKa ≈ -8), enabling protonation of refractory substrates .

- Thermal instability: Anhydrous HClO₄ decomposes explosively at room temperature, necessitating aqueous solutions (typically ≤72%) for safe use .

Advanced Research Questions

Q. What methodological considerations are essential when combining perchloric acid with nitrogen-rich heterocycles like tetrazole-1,5-diamine?

- Reaction environment: Conduct reactions in a perchloric acid-specific fume hood with washdown capabilities to neutralize residual vapors .

- Solvent selection: Use non-dehydrating solvents (e.g., aqueous or nitric acid) to avoid concentrating HClO₄, which could oxidize tetrazole rings unpredictably .

- Stoichiometric control: Tetrazole’s high nitrogen content (89%) increases explosive risk; use sub-stoichiometric HClO₄ and monitor exothermicity with calorimetry .

Q. How can researchers resolve contradictions in literature regarding perchloric acid’s stability?

Discrepancies arise from concentration-dependent behavior:

- ≤72% solutions are stable at room temperature but become explosive oxidizers when heated .

- Anhydrous HClO₄ is inherently unstable, with decomposition kinetics influenced by trace impurities (e.g., metal ions) . Methodological resolution: Use differential scanning calorimetry (DSC) to map decomposition thresholds and pair with Raman spectroscopy to detect metastable intermediates .

Q. What advanced techniques characterize perchloric acid-tetrazole complexes?

- Structural analysis: Single-crystal XRD identifies coordination geometry, while NMR (¹H/¹³C) confirms protonation sites on tetrazole .

- Stability assessment: Thermogravimetric analysis (TGA) quantifies decomposition temperatures, and FTIR detects reactive intermediates (e.g., perchlorate esters) .

- Safety screening: Impact sensitivity tests (e.g., BAM fall hammer) evaluate explosive risk .

Q. How to mitigate side reactions when using perchloric acid as a catalyst in high-energy material synthesis?

- Temperature modulation: Maintain reactions below 50°C to prevent autocatalytic decomposition .

- Additive stabilization: Introduce chelating agents (e.g., EDTA) to sequester metal ions that accelerate oxidation .

- In situ monitoring: Use real-time IR or UV-Vis spectroscopy to detect hazardous intermediates (e.g., chlorinated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.